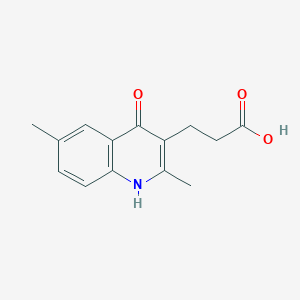

3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid

Description

Properties

IUPAC Name |

3-(2,6-dimethyl-4-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8-3-5-12-11(7-8)14(18)10(9(2)15-12)4-6-13(16)17/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEYVHJLRAYPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Biological Activities

-

Antioxidant Properties

- The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals.

-

Anti-inflammatory Effects

- Research indicates that 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects

Therapeutic Applications

- Alzheimer's Disease Treatment

- Analgesic and Immunostimulant Effects

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of various quinoline derivatives, including this compound. Results indicated that this compound significantly reduced neuronal death in vitro models exposed to oxidative stress.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 5.0 | SH-SY5Y |

| Control | 20.0 | SH-SY5Y |

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation models, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

| Dose (mg/kg) | Cytokine Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

3-(4-Hydroxyphenyl)propionic Acid

- Structure: Lacks the quinoline ring; instead, features a phenyl group with a hydroxy substituent.

- Key Findings: Exhibits strong antioxidant activity (TEAC = 0.579), outperforming esters like butyl 3-(4-hydroxyphenyl)propanoate (TEAC = 0.427) .

- Comparison: The absence of the quinoline ring reduces structural complexity but maintains bioactivity in antioxidant assays.

3-(p-Methoxyphenyl)-propionic Acid

- Structure : Phenyl group with a methoxy substituent.

- Comparison: The methoxy group may alter electronic properties compared to the hydroxy group in the target compound, affecting receptor binding. The quinoline core in the target compound could provide additional π-π stacking interactions in protein binding.

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic Acid

- Structure: Quinoline core with hydroxy (C4), methoxy (C8), and methyl (C2) substituents.

- Key Findings :

- The target compound’s 2,6-dimethyl groups may confer steric effects, influencing substrate-enzyme interactions.

3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic Acid

- Structure : Indole ring with chlorine substituents and a carboxylic acid group.

- Key Findings :

- Comparison: The indole ring’s nitrogen and chlorine substituents enhance electrophilicity, differing from the quinoline-based target compound. This may affect binding to charged or hydrophobic protein pockets.

β-(10-Phenoselenazyl)propionic Acid

- Structure: Phenoselenazine heterocycle fused to propionic acid.

- Key Findings :

- Comparison: The selenazine ring introduces unique redox properties, whereas the quinoline ring in the target compound may prioritize aromatic interactions.

Structural and Functional Analysis Table

Key Research Findings and Implications

- Antioxidant Activity: Hydroxyl groups on aromatic rings (e.g., 3-(4-hydroxyphenyl)propionic acid) correlate with higher TEAC values, suggesting the target compound’s 4-hydroxyquinoline moiety may contribute similarly .

- Anti-Inflammatory Potential: Substituents like methoxy (in 3-(p-methoxyphenyl)-propionic acid) and quinoline’s nitrogen may enhance cytokine receptor binding, a property likely shared by the target compound .

- Metabolic Stability : Methyl groups (e.g., 2,6-dimethyl in the target compound) could reduce oxidative metabolism compared to methoxy-substituted analogs .

Biological Activity

3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid is a compound of significant interest in biomedical research due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a quinoline ring substituted with hydroxyl and propionic acid functional groups, which are crucial for its biological activity.

The biological activity of this compound primarily involves interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases, such as Flt-3, which is often overexpressed in certain cancers.

- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, contributing to its antioxidant properties.

- Signal Transduction Modulation : The compound may influence pathways related to gene expression and metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects. In vitro studies have shown:

- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for inhibiting HCT-116 colon cancer cells .

| Compound | IC50 (mg/mL) | Activity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Low |

These findings suggest that the compound selectively targets cancerous cells while sparing normal cells like HEK-293 .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes and membranes, leading to inhibition of bacterial growth. Specific studies have highlighted its effectiveness against various strains of bacteria and fungi.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as DPPH and reducing power assays. These studies confirm its ability to reduce oxidative stress by scavenging free radicals .

Case Studies

- Study on Cancer Cell Lines : A study assessed the effects of the compound on HCT-116 colon cancer cells, revealing significant apoptotic activity characterized by nuclear disintegration upon treatment with the compound .

- Antioxidant Evaluation : Research conducted on extracts containing this compound demonstrated a strong correlation between its presence and increased antioxidant activity, underscoring its potential as a therapeutic agent in oxidative stress-related diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Hydroxyl group at position 4 | Diverse biological activity profile |

| 4-Aminoquinoline | Amino group instead of hydroxyl | Notable for antimalarial properties |

| 2-Hydroxybenzoic acid | Simple aromatic structure | Commonly used as an anti-inflammatory agent |

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid, and how can purity be optimized?

The synthesis of quinoline-based propionic acid derivatives typically involves multi-step reactions. A plausible route could start with the formation of the quinoline core via the Skraup or Doebner-Miller reaction, followed by alkylation or condensation with a propionic acid side chain. For example, analogs like 3-(3,4-dihydroxyphenyl)propionic acid are synthesized via Friedel-Crafts alkylation or enzymatic coupling . Purification often employs column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization. Purity optimization requires HPLC (>98% purity, C18 columns, mobile phase: acetonitrile/water with 0.1% formic acid) and NMR validation (e.g., ¹H/¹³C-NMR to confirm substituent positions) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C-NMR : To confirm the quinoline scaffold (e.g., aromatic protons at δ 6.5–8.5 ppm) and propionic acid chain (e.g., methyl groups at δ 2.1–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ or [M-H]⁻ peaks matching theoretical mass).

- HPLC-PDA/UV : Purity assessment using reverse-phase columns and UV detection at λ ~254 nm .

- FT-IR : Identification of functional groups (e.g., -OH stretch ~3200 cm⁻¹, carbonyl ~1700 cm⁻¹) .

Advanced: How does the hydroxyl and dimethyl substitution on the quinoline ring influence biological activity?

The 4-hydroxy group may enhance hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), while the 2,6-dimethyl groups could increase lipophilicity, affecting membrane permeability. Comparative studies of analogs like 3-(3,4-dihydroxyphenyl)propionic acid show that hydroxylation patterns modulate antioxidant activity and receptor binding . To test this, design assays comparing the parent compound with dehydroxylated or demethylated analogs in cell-based models (e.g., ROS scavenging or enzyme inhibition assays) .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., glutamate receptors, as seen in quinoline derivatives) .

- Molecular Dynamics (MD) Simulations : Assess binding stability in physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Reference structural analogs like 3-[(4-Carboxyphenyl)amino]propionic acid, where docking studies revealed key residues in active sites .

Advanced: How can conflicting data on metabolic stability be resolved?

Discrepancies in metabolic half-life or degradation pathways may arise from assay conditions (e.g., pH, enzyme sources). For example, in vitro models like SHIME (Simulator of Human Intestinal Microbial Ecosystem) show that colonic pH (5.6–6.9) significantly affects metabolite profiles of phenylpropionic acid derivatives . Validate findings using:

- Cross-species comparisons : Human vs. rodent liver microsomes.

- Stable isotope tracing : Track metabolic fate using ¹³C-labeled compounds.

- Multi-omics integration : Correlate metabolomics data with proteomics to identify enzyme contributors .

Basic: What are the stability considerations for long-term storage?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the phenolic -OH group. Lyophilization is recommended for aqueous solutions. Stability studies on analogs like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid suggest degradation <5% over 12 months under these conditions .

Advanced: How can the compound’s role in modulating glutamate receptor activity be investigated?

Quinoline derivatives are known to interact with ionotropic glutamate receptors (e.g., NMDA, AMPA). Design electrophysiological assays (patch-clamp) on hippocampal neurons to measure currents induced by glutamate agonists/antagonists . Use competitive binding assays with radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors) to quantify affinity . Compare with structurally related compounds like 3-(3-methoxyphenyl)propionic acid, which shows metabolite activity .

Basic: What are the key regulatory guidelines for using this compound in preclinical studies?

Follow ICH Q3A/B guidelines for impurity profiling (e.g., identify process-related impurities via LC-MS). Certificates of Analysis (CoA) must include batch-specific HPLC purity, residual solvents (GC-MS), and endotoxin levels (LAL assay) . For in vivo studies, adhere to OECD 423 for acute toxicity screening.

Advanced: What strategies mitigate off-target effects in pharmacological studies?

- Selectivity profiling : Screen against a panel of related receptors/enzymes (e.g., kinase assays).

- CRISPR-Cas9 knockout models : Validate target specificity in cell lines lacking the putative receptor.

- Metabolomic profiling : Use LC-HRMS to identify unintended metabolic byproducts .

Advanced: How can bioaccessibility be modeled for this compound in gut microbiota studies?

Dynamic in vitro models like SHIME simulate stomach-to-colon transit. For example, 3-(4-hydroxyphenyl)propionic acid showed variable bioaccessibility (10–40%) depending on colonic pH and microbial diversity . Couple this with metagenomic sequencing to link degradation rates to specific bacterial taxa (e.g., Clostridium spp.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.